trans-4-Hydroxy-D-proline
Overview
Description
trans-4-Hydroxy-D-proline: is an isomer of hydroxyproline, a non-essential amino acid that plays a crucial role in the structure of collagen. Collagen is a primary component of connective tissues such as skin, bone, and cartilage.
Mechanism of Action
Target of Action
Trans-4-Hydroxy-D-Proline (T-4-HYP) is a promising intermediate in the synthesis of antibiotic drugs . It primarily targets the enzyme trans-4-Hydroxy-L-proline dehydratase (HypD) , which is among the most abundant glycyl radical enzymes (GREs) in the healthy human gut microbiome . HypD is considered a promising antibiotic target for the prominent antibiotic-resistant pathogen Clostridium difficile .
Mode of Action
T-4-HYP is formed from the post-translational hydroxylation of proteins, primarily collagen . The formation of trans-4-hydroxy-L-proline residues in protein kinases B and DYRK1A, eukaryotic elongation factor 2 activity, and hypoxia-inducible transcription factor plays an important role in regulating their phosphorylation and catalytic activation as well as cell signaling in animal cells .
Biochemical Pathways
T-4-HYP is involved in several biochemical pathways. It is a crucial part of the Tricarboxylic acid cycle, where it enhances the metabolic flow of α-ketoglutarate . The introduction of the non-oxidative glycolysis (NOG) pathway rearranges the central carbon metabolism, redirecting glucose towards acetyl-CoA . In animals, most of the collagen-derived T-4-HYP is catabolized to glycine via the trans-4-hydroxy-L-proline oxidase pathway, and trans-3-hydroxy-L-proline is degraded via the trans-3-hydroxy-L-proline dehydratase pathway to ornithine and glutamate .
Pharmacokinetics
It is known that t-4-hyp is highly abundant in collagen, accounting for about one-third of body proteins in humans and other animals . It is also provided in large amounts by milk, meat, skin hydrolysates, and blood, as well as whole-body collagen degradation .
Result of Action
The action of T-4-HYP contributes to the modulation of cell metabolism, growth, development, responses to nutritional and physiological changes (e.g., dietary protein intake and hypoxia), and survival . It can scavenge reactive oxygen species and has both structural and physiological significance in animals . Supplementing T-4-HYP or its small peptides to plant-based diets can alleviate oxidative stress, while increasing collagen synthesis and accretion in the body .
Action Environment
The action of T-4-HYP is influenced by various environmental factors. For instance, the fermentation process of T-4-HYP was optimized using a continuous feeding method . The rate of sugar supplementation controlled the dissolved oxygen concentrations during fermentation, and Fe 2+ was continuously fed to supplement the reduced iron for hydroxylation . These modifications ensured an effective supply of proline hydroxylase cofactors (O 2 and Fe 2+ ), enabling efficient production of T-4-HYP in the microbial cell factory system .
Biochemical Analysis
Biochemical Properties
Trans-4-Hydroxy-D-Proline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it forms residues in protein kinases B and DYRK1A, eukaryotic elongation factor 2 activity, and hypoxia-inducible transcription factor . These interactions regulate their phosphorylation and catalytic activation, contributing to cell signaling in animal cells .
Cellular Effects
This compound influences cell function by modulating cell metabolism, growth, development, and responses to nutritional and physiological changes . It also plays a role in cell survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It is stable and does not degrade quickly. Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses can lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
This compound is localized in specific compartments or organelles within the cell. This localization affects its activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: trans-4-Hydroxy-D-proline can be synthesized from D-proline through hydroxylation reactions.
Microbial Fermentation: Another method involves the use of genetically engineered microorganisms like Escherichia coli.
Industrial Production Methods:
Fermentation: Large-scale production of this compound is often carried out using fermentation processes.
Chemical Extraction: The compound can also be extracted from natural sources such as collagen hydrolysates, although this method is less efficient compared to microbial fermentation.
Chemical Reactions Analysis
Types of Reactions:
Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Catalysts: Enzymatic catalysts such as proline hydroxylase are used to facilitate hydroxylation reactions.
Major Products:
Scientific Research Applications
Chemistry:
Chiral Building Block: trans-4-Hydroxy-D-proline is used as a chiral building block in the synthesis of various pharmaceuticals.
Catalysis: It is employed in the synthesis of chiral ligands for enantioselective catalysis.
Biology:
Collagen Synthesis: The compound plays a role in the synthesis and stabilization of collagen, which is essential for the structural integrity of connective tissues.
Antioxidant Properties: this compound has been shown to scavenge reactive oxygen species, thereby protecting cells from oxidative stress.
Medicine:
Pharmaceuticals: It is a crucial intermediate in the synthesis of antibiotic drugs and angiotensin-converting enzyme inhibitors.
Industry:
Comparison with Similar Compounds
trans-4-Hydroxy-L-proline: An isomer of trans-4-Hydroxy-D-proline, it is also involved in collagen synthesis and has similar biochemical properties.
cis-4-Hydroxy-D-proline: Another isomer, it has different structural and functional properties compared to this compound.
trans-3-Hydroxy-L-proline: This compound has a hydroxyl group at a different position and exhibits distinct biochemical behaviors.
Uniqueness:
Properties
IUPAC Name |
4-hydroxypyrrolidine-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c7-3-1-4(5(8)9)6-2-3/h3-4,6-7H,1-2H2,(H,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMYEEVYMWASQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60861573 | |
Record name | 4-Hydroxyproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60861573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
Record name | cis-Hydroxyproline | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12543 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
18610-59-8, 2584-71-6, 25249-07-4, 49761-17-3, 618-27-9, 3398-22-9, 6912-67-0 | |
Record name | N-Hydroxy-L-proline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018610598 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Proline, cis- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524341 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | L-Proline, homopolymer | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122285 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC206304 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206304 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | cis-4-Hydroxy-L-proline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206274 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3398-22-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206273 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Hydroxyproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60861573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of trans-4-hydroxy-D-proline in bacterial metabolism?
A: this compound is an important intermediate in the anaerobic degradation pathway of hydroxyprolines utilized by certain bacteria. [] This pathway, distinct from the one used by proline-reducing Clostridia, highlights the diversity of enzymatic reactions in the anaerobic microbiome. []
Q2: How does this compound interact with the enzyme HplG?
A: this compound binds to the active site of HplG, a glycyl radical enzyme. [, ] Crystal structure analysis of the HplG-t4D-HP complex at 2.7 Å resolution revealed key interactions that facilitate the enzymatic reaction. [] Computational studies, including molecular dynamics simulations and QM/MM calculations, provided further insights into the binding mode and reaction mechanism. []
Q3: What is the role of glutamate in the HplG-catalyzed reaction with this compound?
A: Glutamate, specifically Glu429, plays a crucial role in the HplG-catalyzed isomerization of this compound. [] Computational studies suggest that Glu429 weakens the Cγ-Hγ bond of the substrate through hydrogen bonding and acts as a proton acceptor to initiate C-N bond cleavage. []
Q4: How does this compound differ from trans-4-hydroxy-L-proline in terms of enzyme inhibition?
A: While both this compound and trans-4-hydroxy-L-proline can interact with ALDH4A1, a key enzyme in proline and hydroxyproline catabolism, their inhibitory effects differ significantly. [] trans-4-Hydroxy-L-proline exhibits a 10-fold stronger competitive inhibition compared to the D-isomer. [] This difference arises from the specific interactions within the enzyme's active site, as revealed by X-ray crystallography. []
Q5: Can you elaborate on the structural basis for the stereospecific inhibition of ALDH4A1 by trans-4-hydroxy-L-proline?
A: X-ray crystal structures of ALDH4A1 complexed with both trans-4-hydroxy-L-proline and this compound reveal the basis for the stereospecific inhibition. [, ] The L-isomer forms a hydrogen bond with a serine residue in the active site through its amine group, leading to effective binding and inhibition. [] In contrast, the D-isomer's amine group lacks this interaction due to a different pyrrolidine ring orientation, resulting in weaker inhibition. []
Q6: How is this compound synthesized?
A: A straightforward approach utilizing carbohydrate-based chemistry has been reported for synthesizing this compound and its derivative, trans-4-hydroxy-D-prolinol. []
Q7: Are there any applications for this compound or its derivatives in material science?
A: While not explicitly covered in the provided research, the incorporation of this compound, a chiral molecule, into polymeric materials could potentially impart unique properties. For instance, a study demonstrated the creation of chiral, pH-responsive hydrogels using N-acryloyl-alanine (derived from alanine, an amino acid structurally similar to proline) and a PEGDA/α-CD inclusion complex. [] This suggests potential applications for this compound derivatives in developing novel materials with tailored functionalities.
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